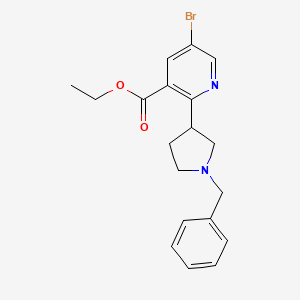

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate

Description

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, which is further connected to a brominated nicotinate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-2-24-19(23)17-10-16(20)11-21-18(17)15-8-9-22(13-15)12-14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSPKNPZSFTHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)C2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.

Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Bromination: The nicotinate ester is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Coupling Reaction: Finally, the benzylated pyrrolidine is coupled with the brominated nicotinate ester under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the nicotinate ester can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinate esters.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H21BrN2O2

- Molecular Weight : Approximately 389.29 g/mol

- Functional Groups : Nicotinic acid derivative, benzylpyrrolidine

The presence of the nicotinic acid moiety indicates potential interactions with nicotinic acetylcholine receptors, which play crucial roles in neurological functions. The benzylpyrrolidine group may enhance ligand interactions, making this compound a candidate for various therapeutic applications.

Neurological Research

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate may interact with nicotinic acetylcholine receptors, which are implicated in numerous neurological disorders. Research into this compound could lead to advancements in understanding conditions such as Alzheimer's disease and other cognitive impairments.

Cancer Therapeutics

Recent patents have indicated that compounds similar to Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate can inhibit Mer receptor tyrosine kinase (MERTK), a target for cancer therapies. MERTK plays a role in tumor growth and immune response modulation, making this compound a potential candidate for cancer treatment .

Antimicrobial Activity

Exploratory studies have suggested that derivatives of nicotinic acid exhibit antimicrobial properties. Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate could be evaluated for its efficacy against various pathogens, contributing to the development of new antimicrobial agents.

Case Study 1: MERTK Inhibition

A study focused on heterocyclic compounds similar to Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate demonstrated significant inhibition of MERTK activity. The results indicated that these compounds could effectively reduce tumor cell proliferation in vitro, suggesting a pathway for further clinical research into their use as anticancer drugs .

Case Study 2: Neuroprotective Effects

In another investigation, compounds with structures resembling Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate were tested for neuroprotective effects in models of neurodegeneration. The findings revealed potential benefits in preserving neuronal function and reducing apoptosis, highlighting the therapeutic promise of this compound in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate involves its interaction with specific molecular targets and pathways. The benzylpyrrolidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The brominated nicotinate ester may also play a role in the compound’s biological activity by interacting with enzymes or other proteins involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(1-benzylpyrrolidin-3-yl)nicotinate: Lacks the bromine atom, which may result in different biological activity.

2-(1-Benzylpyrrolidin-3-yl)ethanamine: A simpler structure with potential differences in pharmacokinetics and pharmacodynamics.

1-Benzylpyrrolidine: A basic structure that serves as a building block for more complex derivatives.

Uniqueness

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays conducted to evaluate its efficacy against different pathogens.

The synthesis of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate typically involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent bromination at the 5-position of the nicotinic acid derivative. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy, confirming its structural integrity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate. For instance, compounds with similar structural frameworks have been shown to inhibit viral replication effectively. A notable study reported that certain derivatives exhibited IC50 values as low as 130 nM against Zika virus protease, suggesting that modifications in the structure significantly enhance antiviral activity .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Research indicates that derivatives containing similar benzyl or pyrrolidine moieties demonstrate significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that the presence of the ethyl and bromonicotinate groups plays a crucial role in enhancing the antimicrobial efficacy .

Antitumor Activity

In addition to antiviral and antimicrobial properties, there is emerging evidence supporting the antitumor potential of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate. Compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation. For example, triazole derivatives have been reported to exhibit antiproliferative effects, which could be extrapolated to related compounds .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate. Key observations include:

- Benzyl Substitution : The presence of a benzyl group at the pyrrolidine position enhances lipophilicity, improving cellular uptake.

- Bromo Group : The bromine atom at the 5-position of the nicotinate ring appears to contribute to increased binding affinity towards biological targets.

- Pyrrolidine Ring : Modifications on the pyrrolidine ring can lead to variations in biological activity; for instance, larger alkyl groups may improve potency against specific targets.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antiviral Screening : A series of structurally diverse compounds were screened against Zika virus protease, revealing that modifications at specific positions significantly influenced inhibitory potency. Compounds with smaller substituents showed lower IC50 values compared to their larger counterparts.

- Antimicrobial Efficacy : In a study assessing antimicrobial activity, several derivatives were synthesized and tested against a panel of bacteria and fungi. Compounds exhibited varying degrees of effectiveness, with some achieving MIC values below 10 µg/mL against resistant strains.

- Cancer Cell Lines : A recent investigation into antiproliferative effects demonstrated that certain analogs inhibited growth in various cancer cell lines, with IC50 values indicating significant cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.